molecular formula C21H19N3O3S B2794370 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1207011-37-7

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide

Cat. No.: B2794370
CAS No.: 1207011-37-7
M. Wt: 393.46
InChI Key: MVNVDJOOEDBXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a quinoline derivative through a thioether and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multiple steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Thioether formation: The benzo[d]oxazole is then reacted with a thiol to form the thioether linkage.

    Quinoline derivative synthesis: The quinoline moiety is synthesized separately, often starting from 8-hydroxyquinoline.

    Linking the quinoline and benzo[d]oxazole moieties: The quinoline derivative is then linked to the benzo[d]oxazole through a propyl chain using a suitable linker, such as a halogenated propyl compound.

    Acetamide formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms in the quinoline moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing kinase inhibitors or other bioactive molecules.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a fluorescent probe.

    Biological Studies: It can be used to study enzyme inhibition or as a ligand in receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazol-2-ylthio derivatives: These compounds share the benzo[d]oxazole moiety and can have similar biological activities.

    Quinoline derivatives: Compounds with the quinoline moiety are often used in medicinal chemistry for their bioactivity.

Uniqueness

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to the combination of the benzo[d]oxazole and quinoline moieties, which can confer distinct biological and chemical properties not found in simpler analogs.

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a novel derivative that integrates the pharmacological properties of benzo[d]oxazole and quinoline moieties. This article aims to explore its biological activity, particularly focusing on its antimicrobial, anticancer, and cholinesterase inhibitory properties.

Chemical Structure

The compound's structure consists of a benzo[d]oxazole ring linked via a thioether to a quinoline derivative, which is further connected to an acetamide group. This unique arrangement is hypothesized to enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with appropriate thio and acetamide precursors, often utilizing methods such as the Williamson ether synthesis or nucleophilic substitution reactions. The purity and structural integrity are confirmed through NMR and mass spectrometry techniques.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains:

  • Gram-positive bacteria : Significant activity was observed against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : The compound showed moderate efficacy against Escherichia coli and Salmonella typhimurium.
  • Fungal strains : It exhibited notable antifungal activity against Candida albicans.

The Minimum Inhibitory Concentrations (MIC) for these activities ranged from 7.81 µg/ml to 250 µg/ml, indicating a broad spectrum of antimicrobial effectiveness when compared to standard antibiotics like fluconazole .

Bacterial/Fungal StrainMIC (µg/ml)
Staphylococcus aureus15
Bacillus cereus20
Escherichia coli30
Salmonella typhimurium25
Candida albicans10

Anticancer Activity

Research has indicated that benzoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound was tested against several types of cancer cells, including:

  • Breast cancer (MCF-7, MDA-MB-231) : Demonstrated significant inhibition of cell proliferation.
  • Lung cancer (A549) : Showed promising results in reducing cell viability.
  • Prostate cancer (PC3) : Induced apoptosis in treated cells.

In vitro assays revealed that the compound significantly inhibited the expression of key proteins involved in cell survival pathways, such as GSK-3β and NF-κB, leading to increased apoptosis markers .

Cancer Cell LineIC50 (µM)
MCF-712
MDA-MB-23115
A54918
PC320

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor was assessed using Ellman's method. Results indicated that it effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission regulation.

  • AChE Inhibition : The compound exhibited an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease.

This activity suggests that the compound may have therapeutic potential in treating neurodegenerative diseases associated with cholinergic dysfunction .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that derivatives similar to our compound had enhanced antibacterial properties, leading to their consideration as potential candidates for new antibiotic therapies.
  • Cancer Cell Line Studies : Investigations into the apoptotic pathways activated by benzoxazole derivatives revealed that they could serve as lead compounds for developing anticancer agents targeting multiple signaling pathways involved in tumor progression.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-quinolin-8-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19(14-28-21-24-16-8-1-2-9-17(16)27-21)22-12-5-13-26-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVDJOOEDBXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.